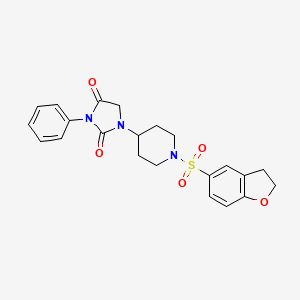![molecular formula C18H18N2O5S B2948285 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide CAS No. 899954-84-8](/img/structure/B2948285.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a sodium salt of a benzo[d]isothiazol derivative . It has a molecular weight of 241.2 .
Molecular Structure Analysis
The IUPAC name for this compound is sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate . The InChI code is 1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7;;;/h1-4H, (H,8,9);;2*1H2/q;+1;;/p-1 .Scientific Research Applications
Antioxidant and Anticancer Activity
A study on novel derivatives related to this compound demonstrated significant antioxidant and anticancer activities. Derivatives bearing various moieties were synthesized, showing enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid. Additionally, these compounds exhibited cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines, with specific derivatives identified as highly active against glioblastoma cells (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Research into novel antibacterial and antifungal agents highlighted the synthesis of derivatives that exhibited excellent activities against bacterial and fungal strains. The structural establishment of these compounds was supported by elemental analysis and spectral data, indicating their potential as effective antimicrobial agents (Zala et al., 2015).
Chemical Synthesis and Characterization
The mass spectral behavior of related compounds has been characterized, providing insights into their chemical properties and reactivity. This information is crucial for understanding the potential applications of these compounds in various scientific domains (Mallen et al., 1979).
Chirality Control in Synthesis
Studies on chirality control have shown that derivatives can generate chiral lithium Z-enolates, undergoing highly selective alkylations. This process is significant for the synthesis of chiral compounds, which are important in the development of pharmaceuticals and materials science (Kanemasa et al., 1995).
Antimicrobial and Anti-inflammatory Agents
Further research into novel derivatives has revealed their potential as antimicrobial and anti-inflammatory agents. This includes the synthesis and evaluation of compounds for their activity against bacterial and fungal pathogens, as well as their anti-inflammatory properties (Kendre et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-12-7-8-15(25-2)14(11-12)19-17(21)9-10-20-18(22)13-5-3-4-6-16(13)26(20,23)24/h3-8,11H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSEHUJKSFDDGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

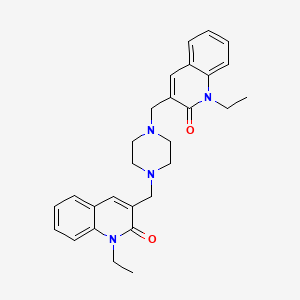


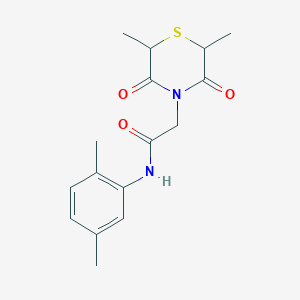
![4-(4-methylphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2948209.png)

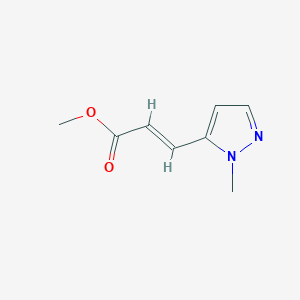
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2948214.png)
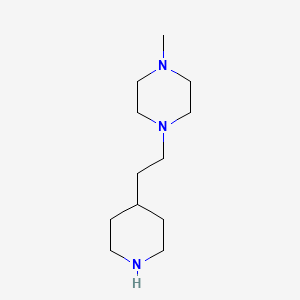



![Ethyl 2-(butylthio)-7-methyl-5-(3-methyl-2-thienyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2948224.png)
